

Structural Verification Guide: 2-(4-Bromobenzyl)morpholine ¹H NMR Interpretation

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Compound of Interest

Compound Name: 2-(4-Bromobenzyl)morpholine

Cat. No.: B11803230

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Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Structural differentiation, solvent Effects, and regioisomer discrimination.

Executive Summary: The Spectral Fingerprint

2-(4-Bromobenzyl)morpholine is a chiral, secondary amine building block often used in drug discovery. Unlike its symmetrical N-substituted counterpart, this molecule possesses a stereocenter at the C2 position of the morpholine ring. This chirality fundamentally alters the ¹H NMR landscape, transforming simple triplets into complex diastereotopic multiplets.

Critical Success Factor: The primary challenge in verifying this structure is distinguishing it from its regioisomer, 4-(4-bromobenzyl)morpholine (the N-alkylation product), and confirming the integrity of the secondary amine (NH).

Quick Reference: Diagnostic Signals (CDCl₃, 400 MHz)

Moiety	Chemical Shift (δ)	Multiplicity	Diagnostic Value
Aryl (Ar-H)	7.42 (d), 7.08 (d)	AA'BB' System	Confirms para-substitution (4-bromophenyl).
Benzylic (Ar-CH ₂)	2.65 – 2.85 ppm	Multiplet (ABX)	High. Diastereotopic splitting confirms attachment to a chiral center (C2).
Chiral Center (H2)	3.60 – 3.80 ppm	Multiplet	High. Distinct methine signal absent in N-substituted isomers.
Amine (NH)	1.80 – 2.20 ppm	Broad Singlet	Confirms secondary amine (absent in N-benzyl isomer).

Part 1: Structural Analysis & Prediction

The Chiral Conundrum: Diastereotopicity

The C2 stereocenter breaks the symmetry of the morpholine ring. Consequently, the protons on C3, C5, and C6 are diastereotopic.

- Implication: You will not see the clean "two triplets" pattern typical of N-alkyl morpholines.
- Observation: Expect complex multiplets. The C6 protons (adjacent to oxygen) will appear as an AB system split further by C5, typically around 3.8–4.0 ppm. The C3 protons (adjacent to Nitrogen) will appear upfield around 2.8–3.0 ppm.

The Benzylic Probe

In the 4-benzyl isomer (N-substituted), the benzylic protons are enantiotopic and typically appear as a singlet because the nitrogen inversion is rapid or the molecule possesses a plane of symmetry on the NMR time scale. In **2-(4-Bromobenzyl)morpholine**, the benzylic protons are diastereotopic due to the adjacent C2 chiral center.

- Result: They appear as two doublets of doublets (dd) or a tight AB multiplet, not a singlet. This is the definitive proof of C-alkylation.

Part 2: Comparative Performance Guide

Comparison A: Regioisomer Discrimination (2-Benzyl vs. 4-Benzyl)

The most common synthetic impurity is the N-alkylated isomer.

Feature	2-(4-Bromobenzyl)morpholine (Target)	4-(4-Bromobenzyl)morpholine (Alternative/Impurity)
Benzylic CH ₂	Multiplet / AB System (Diastereotopic)	Singlet (Enantiotopic/Time-averaged)
NH Signal	Present (Broad s, D ₂ O exchangeable)	Absent
Ring Symmetry	Asymmetric (Complex multiplets throughout 2.5–4.0 ppm)	Symmetric (Two distinct triplet-like clusters for O-CH ₂ and N-CH ₂)
C2 Proton	Distinct Methine Multiplet (~3.7 ppm)	None (Equivalent CH ₂ at O-position)

Comparison B: Solvent Selection (CDCl₃ vs. DMSO-d₆)

Solvent choice drastically affects the resolution of the exchangeable NH proton and the separation of diastereotopic signals.

Parameter	CDCl ₃ (Chloroform-d)	DMSO-d ₆ (Dimethyl sulfoxide-d ₆)
NH Visibility	Poor. Often broad/invisible due to exchange or quadrupole broadening.	Excellent. Usually a distinct triplet or broad singlet; integrates reliably 1:1.
Resolution	Good. Sharp aromatic signals.	High Viscosity Broadening. Slight broadening of multiplets, but better separation of polar NH signals.
Water Peak	~1.56 ppm (May overlap with NH or aliphatic)	~3.33 ppm (Often overlaps with Morpholine O-CH ₂ signals).
Recommendation	Use for routine purity checks.	Use for full characterization to prove the presence of NH.

Part 3: Experimental Protocol

Method: High-Resolution ¹H NMR Acquisition

Objective: To resolve the benzylic diastereotopic protons and confirm the AA'BB' aromatic system.

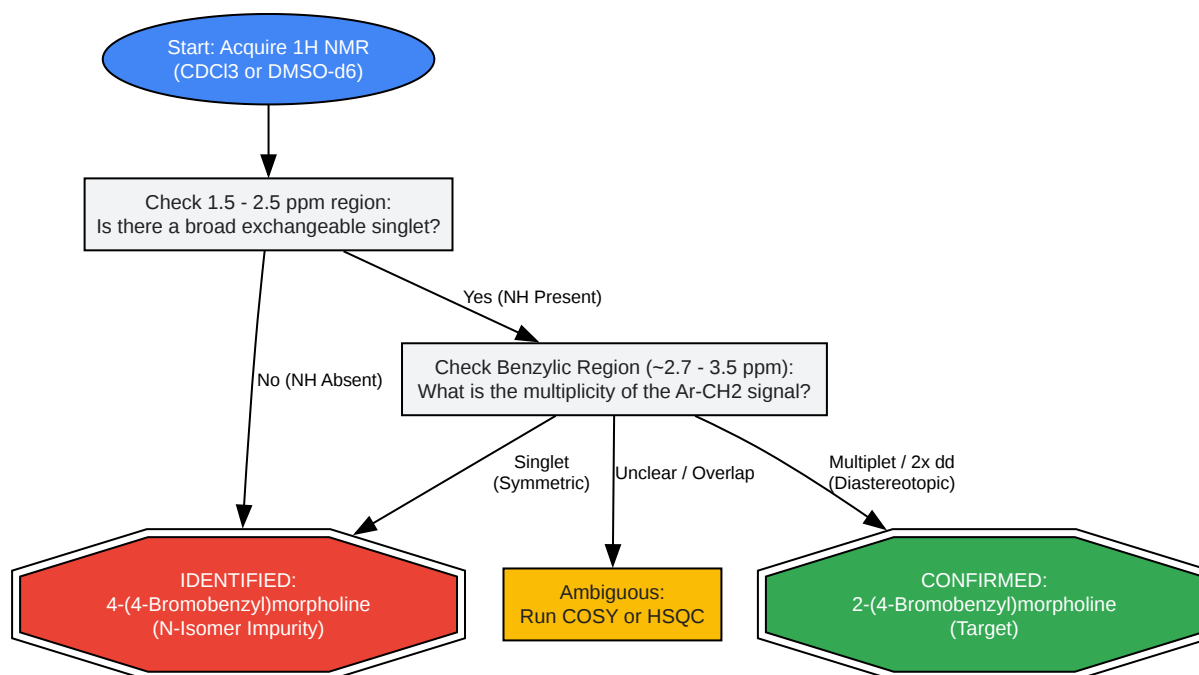
- Sample Preparation:
 - Weigh 5–10 mg of the product.
 - Dissolve in 0.6 mL of CDCl₃ (containing 0.03% TMS).
 - Note: If the oil is viscous, vortex for 30 seconds to ensure homogeneity.
 - Optional: Add 1 drop of D₂O and shake to identify the exchangeable NH peak (it will disappear).
- Acquisition Parameters (400 MHz+ recommended):
 - Pulse Sequence: Standard zg30 or zg.

- Scans (NS): 16 (minimum) to 64 (for clean ¹³C satellites check).
- Relaxation Delay (D1): Set to 2.0–5.0 seconds. The aromatic protons have longer T1 times; a short D1 will reduce integration accuracy of the aryl region relative to the aliphatic.
- Spectral Width: -2 to 14 ppm.
- Processing:
 - Apodization: Apply an exponential window function (LB = 0.3 Hz).
 - Phasing: Manual phasing is critical for the diastereotopic benzylic multiplets.
 - Baseline: Apply polynomial baseline correction (Bernstein polynomial order 5).

Part 4: Visualization & Logic Flow

Diagram 1: Regioisomer Determination Logic

This flowchart guides the researcher through the decision process to confirm the 2-substituted structure over the N-substituted alternative.

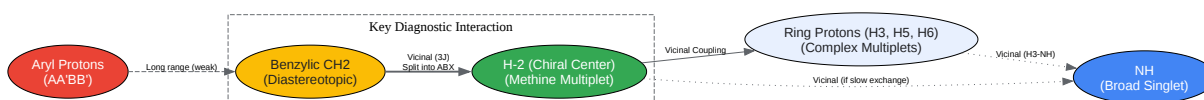


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Caption: Decision tree for distinguishing 2-alkylated vs. N-alkylated morpholine regioisomers based on 1H NMR signatures.

Diagram 2: Structural Coupling Map

This diagram illustrates the connectivity and coupling relationships that create the unique spectral features of the target molecule.



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Caption: Coupling network highlighting the critical interaction between the Benzylic CH2 and the Chiral H2 center, which defines the 2-substituted topology.

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Sources

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